2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXSMONPYGYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a novel compound featuring a unique structural arrangement that combines a cyclopropyl group, a pyridine ring, and a pyrazole moiety. This combination suggests potential biological activities that merit investigation. The compound's structure positions it as a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is , and it has a molecular weight of 213.25 g/mol. The presence of cyano and pyrazole groups is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The pyrazole scaffold is known for its role in modulating kinase activity, which is vital in cancer progression and treatment resistance .
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, such as:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
- Antimicrobial Activity : The presence of the pyridine ring enhances the compound's ability to interact with bacterial enzymes, potentially leading to antibacterial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of CDKs; modulation of cell cycle | |
| Antimicrobial | Interaction with bacterial enzymes | |
| Antifungal | Disruption of fungal cell wall synthesis |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that related pyrazole compounds effectively inhibited tumor growth in various cancer cell lines, showing promising results for further development into therapeutic agents .
- Antimicrobial Testing : In vitro testing revealed that similar compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Structural Optimization : Research on the structure-activity relationship (SAR) of pyrazole derivatives indicates that modifications to the cyclopropyl or pyridine substituents can significantly enhance biological efficacy, suggesting pathways for further optimization .
Scientific Research Applications
Medicinal Chemistry
2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has been investigated for its potential as a drug candidate due to its unique structural features that may enhance its efficacy against various diseases.
Potential Therapeutic Areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections.
- Anticancer Properties : The interaction of this compound with specific molecular targets involved in cancer cell survival is being explored. Its structural diversity may enhance binding interactions compared to simpler analogs.
Biological Research
The compound is being studied for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. It may serve as a lead compound in the development of new therapeutics targeting specific pathways involved in disease processes.
Mechanism of Action:
The exact mechanism by which this compound exerts its biological effects involves binding to enzymes or receptors, influencing their activity. This interaction can modulate metabolic pathways critical for microbial resistance or cancer progression.
Material Science
In addition to its biological applications, the compound can be utilized in the synthesis of novel materials with specific properties. Its unique chemical structure allows it to function as a building block for more complex molecules used in various industrial applications.
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The structure-function relationship studies suggest that modifications to the cyclopropyl or pyridine moieties could enhance efficacy.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. Further research is ongoing to elucidate the specific pathways involved and to assess the compound's effectiveness in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
